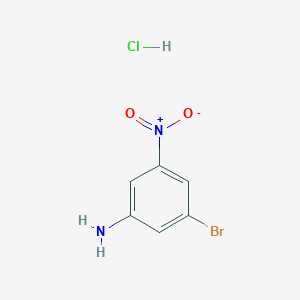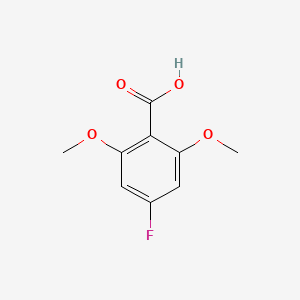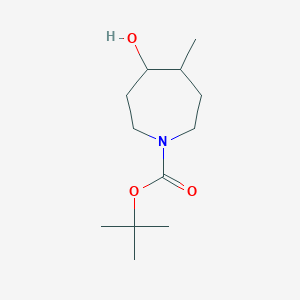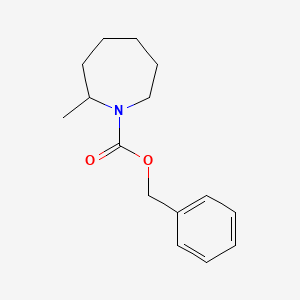![molecular formula C12H17NO B1381608 {1-[Amino(phenyl)methyl]cyclobutyl}methanol CAS No. 1803592-10-0](/img/structure/B1381608.png)
{1-[Amino(phenyl)methyl]cyclobutyl}methanol
Descripción general
Descripción
{1-[Amino(phenyl)methyl]cyclobutyl}methanol (APMCM) is a cyclobutyl-based compound containing an amine group, a phenyl group, and a methyl group. It is a novel compound that has been found to have a variety of potential applications in the field of scientific research.
Aplicaciones Científicas De Investigación
Stereochemistry of Solvent Capture of β-Trimethylsilyl Carbocations : Research by Creary (2023) investigates the stereochemistry in the formation of methyl ether substitution products from 3-tert-Butyl- or phenyl-substituted-1-(trimethylsilylmethyl)cyclobutyl trifluoroacetates reacting in methanol. This study provides insights into the behavior of similar compounds in methanol, which could be relevant for understanding the interactions of "{1-[Amino(phenyl)methyl]cyclobutyl}methanol" in similar conditions (Creary, 2023).
Formation of Methyl Ethers from Photoaddition of Methanol to Phenyl-substituted Butadienes : A study by Baldry (1975) explores the photoaddition of methanol to phenyl-substituted butadienes, leading to the formation of various methyl ether products. This could be relevant for understanding the photoreactive properties of "this compound" in the presence of methanol (Baldry, 1975).
Synthesis and Isolation of Stereoisomers for S1P1 Receptor Agonists : Wallace et al. (2009) describe the synthesis and isolation of stereoisomers of a compound similar in structure to "this compound", highlighting the relevance of such structures in the synthesis of S1P1 receptor agonists. This suggests potential applications in medicinal chemistry (Wallace et al., 2009).
RuCl3‐catalyzed N‐Methylation of Amines and Transfer Hydrogenation of Nitroarenes using Methanol : Research by Sarki et al. (2021) presents a method for N-methylation of amines using methanol, which could be relevant for the modification of "this compound" under similar conditions (Sarki et al., 2021).
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of {1-[Amino(phenyl)methyl]cyclobutyl}methanol. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and activity. Additionally, the biological environment within the body, including the presence of other proteins and metabolites, can influence the compound’s interactions with its targets .
Propiedades
IUPAC Name |
[1-[amino(phenyl)methyl]cyclobutyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-11(10-5-2-1-3-6-10)12(9-14)7-4-8-12/h1-3,5-6,11,14H,4,7-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIOVDLNYHDZBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CO)C(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(thiophen-3-ylmethyl)amino]ethyl}acetamide hydrochloride](/img/structure/B1381528.png)
![N-{2-[(thiolan-3-yl)amino]ethyl}acetamide hydrochloride](/img/structure/B1381529.png)

![4-[2-(1H-pyrazol-1-yl)ethoxy]benzene-1-sulfonyl chloride](/img/structure/B1381534.png)

![tert-Butyl 2-fluoro-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1381537.png)



![3-Bromo-4-chloro-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1381543.png)

![tert-Butyl 3-(hydroxymethyl)-1-isopropyl-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B1381546.png)

